molecular formula C22H24N2O5S2 B2716115 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 941922-47-0

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2716115
CAS No.: 941922-47-0
M. Wt: 460.56
InChI Key: NKWRGRWVIMCLIF-UHFFFAOYSA-N
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Description

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features a thiazole ring, a benzylthio group, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group on the thiazole ring.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide: shares structural similarities with other thiazole derivatives and benzylthio compounds.

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine.

    Benzylthio Compounds: Compounds like benzylthioacetamide and benzylthiourea.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of multiple methoxy groups enhances its solubility and potential for hydrogen bonding, while the thiazole ring provides a rigid scaffold for molecular interactions.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S2/c1-26-17-7-14(8-18(11-17)27-2)12-30-22-24-16(13-31-22)10-21(25)23-15-5-6-19(28-3)20(9-15)29-4/h5-9,11,13H,10,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWRGRWVIMCLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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